Lipophilicity Fine-Tuning: Cl-Intermediate logP Between Br and F Analogues
Replacing the 5-bromo substituent with a 5-chloro lowers lipophilicity, while retaining the key hydrogen-bonding capacity of the azaindole scaffold. The calculated logP (XLogP3) for the target 5-chloro compound is intermediate between the 5-bromo and 5-fluoro analogues, providing a balanced hydrophobicity profile for oral bioavailability optimization [1] .
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.0 (methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate) |
| Comparator Or Baseline | 2.2 (methyl 5-bromo analogue); 1.4 (methyl 5-fluoro analogue) |
| Quantified Difference | ΔlogP = -0.2 relative to 5-Br analogue; ΔlogP = +0.6 relative to 5-F analogue |
| Conditions | XLogP3 calculation method as implemented by PubChem and ChemSpider |
Why This Matters
A logP reduction of 0.2 units from the bromo analogue can translate into an approximately 1.6-fold decrease in membrane permeability, which is critical for avoiding excessive lipophilicity-driven promiscuity while maintaining cellular uptake [2].
- [1] PubChem. Computed properties for methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. https://doi.org/10.1517/17460441003605098 View Source
